molecular formula C21H33N3O5S B1664848 Pivmecillinam CAS No. 32886-97-8

Pivmecillinam

カタログ番号: B1664848
CAS番号: 32886-97-8
分子量: 439.6 g/mol
InChIキー: NPGNOVNWUSPMDP-HLLBOEOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピブメシリナムは、主に、感受性の高い大腸菌、ミラビリスプロテウス属、サプロフィティカスブドウ球菌による無症候性尿路感染症の治療に使用されます . ピブメシリナムは、メシリナムのピバロイルオキシメチルエステルであり、経口投与後に腸管粘膜でメシリナムに水解されるため、経口吸収性に優れています .

2. 製法

合成経路と反応条件: ピブメシリナムの合成には、メシリナムとピバロイルオキシメチルクロリドのエステル化が関与します。反応は通常、塩酸副生成物を中和するためにトリエチルアミンなどの塩基の存在下で行われます。 反応条件は一般的に穏やかで、室温で反応が行われます .

工業生産方法: ピブメシリナムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、工業用反応器と精製システムを使用し、最終生成物の高純度を確保します。 反応は、最適な条件と収率を維持するために綿密に監視されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pivmecillinam involves the esterification of mecillinam with pivaloyloxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions are generally mild, with the reaction being carried out at room temperature .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the high purity of the final product. The reaction is monitored closely to maintain optimal conditions and yield .

化学反応の分析

反応の種類: ピブメシリナムは体内では加水分解されてメシリナムを放出します。 この加水分解反応は、腸管粘膜の酵素によって触媒されます . 活性型のメシリナムは、その後、抗菌作用を発揮することができます。

一般的な試薬と条件:

生成される主な生成物:

4. 科学研究への応用

ピブメシリナムは、特に医学と微生物学の分野で、いくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Pivmecillinam is the ester prodrug of mecillinam, which is a beta-lactam antibiotic. Its unique mechanism of action involves inhibiting bacterial cell wall synthesis, making it effective against various strains of bacteria, particularly Escherichia coli, which is a common pathogen in UTIs. The pharmacokinetic profile of this compound allows for effective oral administration, with good absorption and distribution in urinary tract tissues .

Treatment of Uncomplicated UTIs

This compound has been established as a first-line treatment for uncomplicated UTIs in several European countries. Clinical studies show high cure rates; for instance, one study reported a clinical cure rate of up to 95% . A comparative study indicated that this compound significantly outperformed ibuprofen in terms of recovery rates from uncomplicated cystitis .

Duration of Treatment

Research has also explored the optimal duration of treatment with this compound. A randomized trial compared 3-day versus 5-day courses and found no significant difference in clinical outcomes, suggesting that a shorter treatment duration may be sufficient for effective management of uncomplicated UTIs .

Community-Acquired Pyelonephritis

An observational study conducted on patients with community-acquired uncomplicated pyelonephritis treated with this compound demonstrated promising results. The study included patients treated by general practitioners, indicating that this compound is not only effective for lower UTIs but also shows potential for treating pyelonephritis caused by uropathogenic E. coli with low resistance rates .

Effectiveness Against ESBL-Producing Strains

This compound has shown effectiveness against extended-spectrum beta-lactamase (ESBL)-producing strains of E. coli. A study reported that this compound effectively treated UTIs caused by these resistant strains, highlighting its role in combating antibiotic resistance in urinary infections .

Data Summary Table

Application Details
Primary Use Treatment of uncomplicated urinary tract infections (UTIs)
Mechanism of Action Inhibits bacterial cell wall synthesis
Cure Rate Up to 95% in clinical settings
Optimal Treatment Duration 3 days shown to be as effective as 5 days in clinical trials
Effectiveness Against ESBL Effective against ESBL-producing E. coli strains
Safety Profile Long-term use shows low rates of resistance and good safety profile

作用機序

ピブメシリナムは、細菌の細胞壁合成を阻害することで細胞壁の生合成を阻害します。細胞壁合成には不可欠なペニシリン結合タンパク質を阻害します . この阻害により、細菌の細胞壁が弱体化し、細胞溶解と死滅を引き起こします。 ピブメシリナムの活性は、他のペニシリンやセファロスポリンとはわずかに異なっており、特定のグラム陰性菌に効果があります .

類似の化合物:

比較:

ピブメシリナムのユニークな特性と特定の菌株に対する有効性は、無症候性尿路感染症やその他の細菌感染症の治療において貴重な抗生物質となっています。

類似化合物との比較

Comparison:

This compound’s unique properties and effectiveness against specific bacterial strains make it a valuable antibiotic in the treatment of uncomplicated urinary tract infections and other bacterial infections.

生物活性

Pivmecillinam, a prodrug of mecillinam, has garnered attention for its biological activity, particularly in treating urinary tract infections (UTIs) caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae. This article explores the compound's efficacy, pharmacokinetics, resistance patterns, and clinical studies, providing a comprehensive overview of its role in contemporary antimicrobial therapy.

Overview of this compound

Chemical Profile:

  • Class: Beta-lactam antibiotic
  • Mechanism of Action: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.
  • Formulation: Oral administration as this compound.

Pharmacokinetics:
this compound exhibits high bioavailability with urine concentrations exceeding 200 mg/L, making it particularly effective for UTIs .

Efficacy Against Gram-Negative Bacteria

This compound has demonstrated significant efficacy against various Gram-negative bacteria, especially in the context of increasing antibiotic resistance. The following table summarizes key findings from clinical studies regarding its effectiveness:

Pathogen Clinical Efficacy (%) Bacteriological Efficacy (%) Study Reference
Escherichia coli 96%95%
Klebsiella species 83%88%
Staphylococcus saprophyticus 72%86%

Study on ESBL-Producing Enterobacteriaceae

A retrospective study assessed the sensitivity of 986 ESBL-producing Enterobacteriaceae isolates to mecillinam. The results indicated that:

  • E. coli: 96% sensitivity (855/889 isolates)
  • Klebsiella species: 83% sensitivity (59/71 isolates)
  • Overall, 95% of isolates were sensitive to mecillinam .

Phase 3 Clinical Trials

Three Phase 3 trials compared this compound with placebo and other antibiotics. Key outcomes included:

  • Composite Response Rate:
    • This compound: 62%
    • Placebo: 10%
  • Compared to another oral antibacterial:
    • This compound: 72%
    • Comparator drug: 76% .

These trials highlight this compound's potential as a first-line treatment for uncomplicated UTIs.

Observational Study on Pyelonephritis

An observational study involving patients with pyelonephritis treated with this compound showed:

  • Clinical cure rate: 77%
  • Recurrence or new infection within three months: 32% .

This suggests this compound is a viable option for treating uncomplicated pyelonephritis caused by mecillinam-susceptible E. coli.

Resistance Patterns and Safety Profile

This compound has a low resistance rate among ESBL-producing organisms, making it a promising alternative amid rising antibiotic resistance. It is well-tolerated with minimal side effects, contributing to its favorable safety profile . Furthermore, it has a reduced impact on the host's intestinal flora compared to other antibiotics, which may lower the risk of secondary infections such as Clostridium difficile .

特性

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGNOVNWUSPMDP-HLLBOEOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048538
Record name Pivmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.26e-02 g/L
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pivmecillinam interferes with the biosynthesis of the bacterial cell wall however its activity is slightly different from that of other penicillins and cephalosporins
Record name Pivmecillinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

32886-97-8
Record name Pivmecillinam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32886-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amdinocillin pivoxil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivmecillinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pivmecillinam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMDINOCILLIN PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WAM1OQ30B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 °C
Record name Pivmecillinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivmecillinam
Reactant of Route 2
Reactant of Route 2
Pivmecillinam
Reactant of Route 3
Reactant of Route 3
Pivmecillinam
Reactant of Route 4
Reactant of Route 4
Pivmecillinam
Reactant of Route 5
Reactant of Route 5
Pivmecillinam
Reactant of Route 6
Reactant of Route 6
Pivmecillinam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。